molecular formula C12H20N2O B13074138 (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine

Katalognummer: B13074138
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: UPQAOTRHQIXJMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H20N2O. This compound is characterized by the presence of a cyclopropylmethyl group, a dimethylamino group, and a furan ring. It is primarily used in research settings and has various applications in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(dimethylamino)-2-(furan-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amines or ethers, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C12H20N2O

Molekulargewicht

208.30 g/mol

IUPAC-Name

N'-(cyclopropylmethyl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-14(2)11(12-4-3-7-15-12)9-13-8-10-5-6-10/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3

InChI-Schlüssel

UPQAOTRHQIXJMD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(CNCC1CC1)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.